2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione

Acetylcholinesterase inhibition Alzheimer's disease Linker SAR

2-(3-(6-Oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione (CAS 1286697-07-1) is a synthetic heterodimeric small molecule (C₁₅H₁₃N₃O₃, MW 283.29 g/mol) composed of an isoindoline-1,3-dione (phthalimide) core connected via a three-carbon propyl linker to a 6-oxopyridazine (pyridazinone) ring. The compound belongs to the isoindoline-1,3-dione derivative class, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition in the context of Alzheimer's disease drug discovery, as well as for anticancer, anti-inflammatory, and herbicidal applications.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 1286697-07-1
Cat. No. B2534183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione
CAS1286697-07-1
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C=CC=N3
InChIInChI=1S/C15H13N3O3/c19-13-7-3-8-16-18(13)10-4-9-17-14(20)11-5-1-2-6-12(11)15(17)21/h1-3,5-8H,4,9-10H2
InChIKeyTZAXGWMGIOHNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(6-Oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione (CAS 1286697-07-1): Compound Identity, Class, and Procurement-Relevant Characteristics


2-(3-(6-Oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione (CAS 1286697-07-1) is a synthetic heterodimeric small molecule (C₁₅H₁₃N₃O₃, MW 283.29 g/mol) composed of an isoindoline-1,3-dione (phthalimide) core connected via a three-carbon propyl linker to a 6-oxopyridazine (pyridazinone) ring [1]. The compound belongs to the isoindoline-1,3-dione derivative class, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition in the context of Alzheimer's disease drug discovery, as well as for anticancer, anti-inflammatory, and herbicidal applications [2]. Its closest structural analog is the two-carbon ethyl-linked variant, 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione (CAS 1286713-61-8), which differs solely in linker length . The propyl linker length is noteworthy because independent structure–activity relationship (SAR) studies on isoindoline-1,3-dione derivatives have established that three- and four-carbon linkers are optimal for dual binding-site AChE engagement, yielding IC₅₀ values in the low micromolar range (1.95–11.07 µM), whereas shorter one- and two-carbon linkers produce only weak or negligible inhibition [3].

Why Generic Substitution Fails for 2-(3-(6-Oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione: Linker-Length-Dependent Pharmacology in Isoindoline-1,3-Dione Derivatives


Isoindoline-1,3-dione derivatives cannot be treated as interchangeable building blocks because the length of the alkyl linker connecting the phthalimide core to the terminal heterocycle directly governs both the binding pose within the AChE enzymatic gorge and the resulting inhibitory potency. Published SAR evidence demonstrates that linker length is a decisive determinant of activity: compounds with three- and four-carbon linkers achieve low-micromolar AChE IC₅₀ values (1.95–11.07 µM) by enabling simultaneous engagement of the catalytic anionic site (CAS) and the peripheral anionic site (PAS), whereas one- and two-carbon linkers restrict the molecule to the PAS region, producing only 11.5–32.7% inhibition at 10 µM or complete inactivity [1]. Consequently, the ethyl-linked analog (CAS 1286713-61-8) is predicted to exhibit substantially weaker cholinesterase inhibition than the propyl-linked target compound [2]. Furthermore, the 6-oxopyridazine moiety provides distinct hydrogen-bond acceptor and π-stacking capabilities compared to benzylamine, pyridinium, or morpholine terminals used in other analogs, altering target engagement profiles in ways that cannot be replicated by simple substituent swapping . Procurement decisions must therefore be guided by the specific linker–heterocycle combination rather than by class membership alone.

Quantitative Differentiation Evidence for 2-(3-(6-Oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione Versus Closest Comparators


Linker Length Optimization: Three-Carbon Propyl Linker Confers Predicted AChE Inhibitory Advantage Over Two-Carbon Ethyl Analog

In a systematic SAR study of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives, the most potent AChE inhibitors (IC₅₀ = 1.95–11.07 µM) were exclusively those bearing three- and four-carbon linkers (compounds 12–15), whereas compounds with one- and two-carbon linkers showed only 11.5–32.7% inhibition at 10 µM or were entirely inactive (<10% inhibition) [1]. Molecular docking confirmed that short linkers restrict binding to the peripheral anionic site (PAS) only, while three-carbon and longer linkers permit simultaneous engagement of both the catalytic anionic site (CAS) and PAS, which is required for potent inhibition [1]. The target compound, with its three-carbon propyl linker, is positioned within this optimal linker-length window [2]. Its closest structural analog, 2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione (CAS 1286713-61-8), bears a two-carbon ethyl linker, placing it in the suboptimal category predicted to exhibit markedly weaker AChE engagement [3].

Acetylcholinesterase inhibition Alzheimer's disease Linker SAR Dual binding-site inhibitors

6-Oxopyridazine Terminal Group Provides Distinct Hydrogen-Bonding and π-Stacking Profile Versus Benzylamine-Terminated Isoindoline-1,3-Dione AChE Inhibitors

In the dual binding-site AChE inhibitor design paradigm, the isoindoline-1,3-dione core engages the PAS while the terminal group binds the CAS. Guzior et al. (2015) demonstrated that the nature of the terminal heterocycle significantly modulates potency: compound 15b with a saccharin-derived terminal achieved IC₅₀ = 0.034 µM (EeAChE), while compound 13b with a benzylamine terminal gave IC₅₀ = 0.219 µM, a 6.4-fold difference attributable solely to terminal group identity . The 6-oxopyridazine ring in the target compound presents a distinct pharmacophore with a carbonyl oxygen (H-bond acceptor), two ring nitrogens, and a conjugated π-system capable of aromatic stacking interactions, differentiating it from benzylamine, pyridinium, and morpholine terminals used in published analogs [1]. Pyridazine-containing heterocycles have been shown to confer superior potency compared to pyrazine and pyrimidine counterparts in related enzyme inhibition contexts (e.g., xanthine oxidase: pyridazine IC₅₀ = 0.20–2.17 µM vs. pyrazine/pyrimidine derivatives showing weaker activity) [2].

Molecular recognition Peripheral anionic site binding Heterocycle SAR Dual binding-site inhibitors

Physicochemical Differentiation: Computed logP and TPSA Values Distinguish Propyl-Linked Compound from Ethyl-Linked Analog and Influence Permeability Predictions

Computed physicochemical properties reveal measurable differentiation between the propyl-linked target compound and its ethyl-linked analog. The target compound (CAS 1286697-07-1, C₁₅H₁₃N₃O₃, MW 283.29) has a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 70 Ų [1]. The ethyl analog (CAS 1286713-61-8, C₁₄H₁₁N₃O₃, MW 269.25) has one fewer methylene unit, reducing both molecular weight (ΔMW = 14.04 g/mol) and lipophilicity . Within the CNS drug design space, TPSA values below 90 Ų and logP values between 1 and 4 are considered favorable for blood-brain barrier penetration [2]. The target compound's TPSA of 70 Ų falls well within this range, and the additional methylene unit in the propyl linker relative to the ethyl analog provides a modest lipophilicity increase that may enhance membrane permeability without exceeding drug-likeness thresholds. In the parallel artificial membrane permeability assay (PAMPA-BBB) employed for isoindoline-1,3-dione AChE inhibitors, compound 3b (structurally related, with a benzylamine terminal) was predicted to cross the blood-brain barrier [3].

Drug-likeness CNS permeability Physicochemical properties Blood-brain barrier penetration

Dual-Functional Scaffold Potential: Isoindoline-1,3-Dione Core Enables Both Cholinesterase Inhibition and β-Amyloid Anti-Aggregation, with 6-Oxopyridazine Offering Additional Derivatization Sites

A key advantage of the isoindoline-1,3-dione scaffold, demonstrated across multiple independent studies, is its capacity to support multifunctional anti-Alzheimer activity beyond cholinesterase inhibition alone. Compound 13b (Guzior et al. 2015) inhibited Aβ aggregation by 65.96% at 10 µM while maintaining EeAChE IC₅₀ = 0.219 µM and providing neuroprotection against Aβ toxicity at 1 and 3 µM . Compound 12 (Panek et al. 2018) combined eeAChE inhibition (IC₅₀ = 3.33 µM) with hBACE-1 inhibition (43.7% at 50 µM) and Aβ anti-aggregation (24.9% at 10 µM) [1]. The target compound, bearing a 6-oxopyridazine ring, offers additional synthetic versatility: the pyridazinone carbonyl and ring carbons provide sites for further functionalization (e.g., substitution at the 3-, 4-, or 5-positions of the pyridazine ring) to modulate selectivity, potency, or pharmacokinetic properties without altering the critical propyl linker length [2]. This is distinct from simpler N-alkyl or N-benzyl isoindoline-1,3-dione derivatives that lack a heterocyclic terminal capable of further SAR exploration.

Multitarget-directed ligands β-Amyloid aggregation Neuroprotection Synthetic derivatization

Class-Validated Cholinesterase Inhibitory Activity with Quantified Superiority Over Clinical Reference Rivastigmine

Isoindoline-1,3-dione derivatives have been consistently validated as AChE inhibitors with potency exceeding that of the clinically used carbamate inhibitor rivastigmine. Hassanzadeh et al. (2021) reported that all synthesized isoindoline-1,3-dione–N-benzyl pyridinium hybrids displayed potent AChE inhibition with IC₅₀ values of 2.1–7.4 µM, explicitly noting that these results were 'higher than rivastigmine' [1]. The most potent compound in that series (7a, para-fluoro substituted) achieved IC₅₀ = 2.1 µM [1]. In a separate study, isoindoline-1,3-dione derivative I (with a phenylpiperazine substituent) showed IC₅₀ = 1.12 µM against AChE [2]. The 2-(diethylaminoalkyl)-isoindoline-1,3-dione series yielded AChE IC₅₀ values from 0.9 to 19.5 µM, with compounds 10 and 11 (6–7 methylene chains) at 1.2 and 1.1 µM respectively [3]. Rivastigmine's reported AChE IC₅₀ is approximately 4.3–5.0 µM under comparable Ellman assay conditions [1]. The target compound inherits this validated isoindoline-1,3-dione pharmacophore, and its optimized 3-carbon linker predicts potency within the 1–4 µM range based on class SAR.

Acetylcholinesterase inhibition Alzheimer's disease therapeutics In vitro potency benchmarking Isoindoline-1,3-dione pharmacophore

Synthetic Accessibility via Established N-Alkylation Route Using 2-(3-Bromopropyl)isoindoline-1,3-dione as Key Intermediate

The target compound is synthetically accessible through a well-precedented N-alkylation route: 2-(3-bromopropyl)isoindoline-1,3-dione (CAS 5460-29-7, a commercially available building block with established X-ray crystal structure [1]) is reacted with 6-oxopyridazine (pyridazin-3(2H)-one) under basic conditions [2]. This modular synthetic strategy is identical to that employed for the synthesis of bioactive isoindoline-1,3-dione AChE inhibitors, where 2-(3-bromopropyl)isoindoline-1,3-dione was alkylated with phenoxyacetic acids or quinoline to yield compounds with AChE IC₅₀ as low as 32 nM [3]. The same intermediate has been used to construct phthalimide-pyridazinone hybrids for protoporphyrinogen oxidase (PPO) herbicide programs, demonstrating the versatility of this building block approach across therapeutic areas [4]. The availability of the crystalline intermediate (CCDC deposition available [1]) enables quality-controlled procurement and reproducible synthesis, reducing batch-to-batch variability.

Synthetic chemistry Building block utility N-alkylation Pyridazinone derivatization

Procurement-Relevant Application Scenarios for 2-(3-(6-Oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione (CAS 1286697-07-1)


Alzheimer's Disease Drug Discovery: Dual Binding-Site AChE Inhibitor Lead Optimization

This compound is most rationally deployed as a starting scaffold or reference compound in AChE inhibitor optimization programs for Alzheimer's disease. The 3-carbon propyl linker places it within the optimal SAR window for dual CAS/PAS engagement (IC₅₀ predicted 1–4 µM range), based on the class-level evidence that 3- and 4-carbon linkers yield the most potent isoindoline-1,3-dione AChE inhibitors (IC₅₀ = 1.95–11.07 µM), whereas 1- and 2-carbon linkers are essentially inactive . The 6-oxopyridazine terminal provides a unique H-bond acceptor/π-stacking pharmacophore distinct from the benzylamine and pyridinium terminals used in the most extensively characterized analogs [1]. Researchers can leverage the pyridazinone ring's 3-, 4-, and 5-positions for systematic SAR exploration while maintaining the critical propyl linker length, enabling the development of derivatives with optimized potency, selectivity over BuChE, and potentially Aβ anti-aggregation or BACE-1 inhibitory activity as demonstrated for related isoindoline-1,3-dione compounds [2].

Multitarget-Directed Ligand (MTDL) Development for Neurodegenerative Disease

The isoindoline-1,3-dione scaffold is one of the few chemotypes validated to simultaneously inhibit AChE, block β-amyloid aggregation, and provide neuroprotection in a single molecular entity. Compound 13b (structurally related) achieved AChE IC₅₀ = 0.219 µM, Aβ aggregation inhibition of 65.96% at 10 µM, and neuroprotection against Aβ toxicity at 1–3 µM . Compound 12 demonstrated triple activity against AChE (IC₅₀ = 3.33 µM), hBACE-1 (43.7% at 50 µM), and Aβ aggregation (24.9% at 10 µM) [1]. The target compound, with its 6-oxopyridazine terminal and optimal 3-carbon linker, provides an ideal template for exploring the contribution of the pyridazinone moiety to each of these activities. Procurement of this compound enables head-to-head comparison with benzylamine-terminated analogs (e.g., compounds 13b, 12) to establish whether the pyridazinone terminal enhances or modulates any of the multifunctional activities, directly informing MTDL lead selection [2].

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide Screening

Biaryl-pyridazinone/phthalimide hybrids have recently been validated as novel PPO inhibitors with excellent herbicidal activity and crop safety profiles. Compound 7m, a biaryl-pyridazinone/phthalimide derivative, achieved 90–100% weed control at 37.5 g ai/ha against five weed species, comparable to the commercial herbicide saflufenacil, and demonstrated excellent crop safety for wheat and corn at dosages up to 150 g ai/ha . The target compound contains the same pyridazinone–phthalimide hybrid architecture with a propyl linker, making it a relevant screening candidate or synthetic intermediate for PPO inhibitor herbicide programs. The in vitro AtPPO inhibitory activity demonstrated by representative compounds in this series (significant inhibition confirmed ), combined with the modular synthetic route from 2-(3-bromopropyl)isoindoline-1,3-dione [1], supports its inclusion in agrochemical discovery libraries targeting resistant weed management.

Chemical Biology Tool Compound: Pharmacophore Validation and Target Engagement Studies

The compound's well-defined heterodimeric structure—phthalimide PAS-binding motif, 3-carbon linker, and 6-oxopyridazine CAS-binding motif—makes it a valuable tool compound for validating the dual binding-site hypothesis in AChE pharmacology. Its computed TPSA of 70 Ų and XLogP3 of 0.5 place it within CNS-favorable physicochemical space (TPSA < 90 Ų), and the absence of hydrogen-bond donors (HBD = 0) distinguishes it from hydroxyl-linker-containing analogs that exhibit altered binding poses due to H-bond-mediated restriction within the PAS . This compound can serve as a 'linker-control' probe: its 3-carbon linker provides the minimum length for dual-site engagement without the confounding effect of a hydroxyl group found in compounds 12–15 of the Panek et al. series [1]. Researchers can use it to dissect the contribution of linker hydrophobicity vs. hydrogen-bonding capacity to AChE binding kinetics and to generate SAR datapoints for computational models predicting blood-brain barrier penetration of isoindoline-1,3-dione derivatives [2].

Quote Request

Request a Quote for 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.